Higher Destructive Effect on β-Sheet Secondary Structure versus Valine Misincorporation
In a 2023 molecular dynamics study examining a model peptide with three native isoleucine residues, substitution with norvaline produced the highest destructive effect on β-sheet secondary structure among tested amino acids. The study compared norvaline (linear side chain) directly against valine (β-branched side chain), finding that norvaline misincorporation resulted in greater disruption of the β-sheet conformation [1]. This structural disruption correlates with higher toxicity observed at the proteome-wide level when isoleucine is substituted with norvaline versus valine [2].
| Evidence Dimension | Disruption of β-sheet secondary structure |
|---|---|
| Target Compound Data | Highest destructive effect on β-sheet structure among tested amino acids (norvaline > valine) |
| Comparator Or Baseline | Valine misincorporation (comparator) |
| Quantified Difference | Norvaline misincorporation yielded greater β-sheet disruption and higher proteome-wide toxicity than valine misincorporation |
| Conditions | Model peptide with three native isoleucine residues; molecular dynamics simulations at varying temperatures (Škibola et al., 2023) |
Why This Matters
For researchers designing peptides where β-sheet integrity is critical (e.g., amyloid studies, structural biology applications), the differential disruptive potential of norvaline versus valine must inform residue selection—procurement of norvaline is not equivalent to valine in these contexts.
- [1] Škibola Z, Sovulj IG, Maršavelski A. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. J Mol Graph Model. 2023 Sep;123:108528. View Source
- [2] Škibola Z, et al. J Mol Graph Model. 2023;123:108528. (Abstract: 'norvaline has the highest destructive effect on the β-sheet structure... higher toxicity of norvaline over valine'). View Source
